molecular formula C15H17ClN6O3 B10821805 Vegfr-2

Vegfr-2

Cat. No.: B10821805
M. Wt: 364.79 g/mol
InChI Key: BJHCYTJNPVGSBZ-YXSASFKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vascular endothelial growth factor receptor 2 (Vegfr-2) is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, the process by which new blood vessels form from pre-existing vessels. This receptor is primarily activated by vascular endothelial growth factor A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival . This compound is a key target in cancer therapy due to its role in tumor angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Vegfr-2 involves complex biotechnological methods rather than traditional chemical synthesis. One approach includes the expression of this compound in mammalian cell lines, followed by purification using affinity chromatography techniques . The receptor can also be immobilized onto various carriers for use in drug screening and other applications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cell culture systems. These systems use bioreactors to cultivate mammalian cells that have been genetically engineered to express this compound. The receptor is then harvested and purified using a series of chromatographic steps to ensure high purity and activity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Vegfr-2 is often compared with other receptor tyrosine kinases such as fibroblast growth factor receptor 1 and platelet-derived growth factor receptor. While all these receptors play roles in angiogenesis, this compound is unique in its specificity for vascular endothelial growth factor A and its predominant role in pathological angiogenesis . Similar compounds include rivoceranib, a highly selective this compound inhibitor, which has shown greater selectivity and fewer off-target effects compared to other this compound inhibitors .

Conclusion

This compound is a critical receptor in the regulation of angiogenesis, with significant implications in cancer therapy, ophthalmology, and cardiovascular research. Its unique mechanism of action and specificity for vascular endothelial growth factor A make it a valuable target for therapeutic intervention. The ongoing research and development of this compound inhibitors continue to provide new insights and potential treatments for various diseases.

Biological Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor in the regulation of angiogenesis, which is the formation of new blood vessels from pre-existing ones. It plays a crucial role in various physiological and pathological processes, including embryonic development, wound healing, and tumor growth. This article provides an in-depth analysis of this compound's biological activity, supported by data tables and case studies.

Structure and Function of this compound

This compound is a receptor tyrosine kinase that primarily binds to vascular endothelial growth factors (VEGF-A, -C, and -D). Upon ligand binding, it undergoes dimerization and autophosphorylation, activating downstream signaling pathways that regulate endothelial cell functions such as survival, proliferation, migration, and tube formation.

Structural Domains of this compound

DomainStructure CharacteristicsFunctions
Extracellular Domain (ECD) 20-764 aa; contains 7 Ig-like subdomainsCentral role in VEGF binding and pro-angiogenic signaling
Transmembrane Domain (TMD) 765-789 aa; single α-helical structureRegulates kinase activity and receptor dimerization
Tyrosine Kinase Domain (TKD) Contains ATP binding sites and multiple phosphorylation sitesMediates cellular signaling through phosphorylation events

The ECD is crucial for ligand binding, while the TKD is responsible for initiating intracellular signaling cascades that lead to various cellular responses .

Ligand Binding and Signal Transduction

This compound activation begins with the binding of VEGF ligands to its ECD. This interaction induces conformational changes that promote receptor dimerization. Following dimerization, specific tyrosine residues within the intracellular TKD are phosphorylated. Key phosphorylation sites include Tyr1175 and Tyr1214, which are essential for recruiting downstream signaling molecules such as phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K) .

Downstream Signaling Pathways

This compound mediates several critical signaling pathways:

  • PI3K/Akt Pathway : Promotes cell survival and proliferation.
  • MAPK/ERK Pathway : Involved in cell migration and differentiation.
  • PLCγ Pathway : Regulates calcium mobilization and further downstream signaling events.

These pathways collectively contribute to angiogenesis and vascular permeability .

Study on Gastric Cancer Prognosis

A study involving 256 gastric cancer patients found that high expression levels of this compound were associated with poor prognosis. The study utilized immunohistochemical methods to assess this compound expression in tumor tissues. Furthermore, a specific genetic polymorphism (rs1870377 A>T) was linked to an increased risk of poor outcomes in these patients .

Role in Tumor Immunity

Research has demonstrated that this compound on myeloid cells can induce an immunosuppressive phenotype within the tumor microenvironment. Inhibition of VEGF signaling enhanced T cell activation and improved responses to immune checkpoint blockade therapies . This highlights the dual role of this compound in both promoting angiogenesis and modulating immune responses in cancer.

Properties

Molecular Formula

C15H17ClN6O3

Molecular Weight

364.79 g/mol

IUPAC Name

1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7-

InChI Key

BJHCYTJNPVGSBZ-YXSASFKJSA-N

Isomeric SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl

Canonical SMILES

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.